

# Validation of LEO 39652 as a PDE4 Inhibitor: A Comparative Guide

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## Compound of Interest

Compound Name: LEO 39652

Cat. No.: B10824691

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This guide provides an objective comparison of **LEO 39652** with other leading phosphodiesterase 4 (PDE4) inhibitors, supported by experimental data. The information is intended to assist researchers in evaluating the potential of **LEO 39652** as a therapeutic agent.

## Introduction to LEO 39652

**LEO 39652** is a novel "dual-soft" PDE4 inhibitor developed for the topical treatment of atopic dermatitis. The "dual-soft" design aims to maximize therapeutic efficacy at the site of application while minimizing systemic side effects. This is achieved by engineering the molecule to be rapidly metabolized into inactive forms by esterases present in both the blood and the liver. While preclinical studies demonstrated potent PDE4 inhibition and high skin exposure, clinical trials revealed a lack of efficacy, which has been attributed to insufficient target engagement within the skin.

## Comparative Analysis of PDE4 Inhibitors

The following tables summarize the in vitro potency of **LEO 39652** in comparison to established PDE4 inhibitors: Roflumilast, Crisaborole, and Apremilast.

### Table 1: In Vitro PDE4 Inhibitory Activity (IC<sub>50</sub>, nM)

Compound	PDE4A	PDE4B	PDE4C	PDE4D	Overall PDE4	Reference
LEO 39652	1.2	1.2	3.0	3.8	-	[1]
Roflumilast	-	0.84	-	0.68	0.2 - 4.3	[2]
Crisaborole	55	61-75	340	170	490	[3][4][5]
Apremilast	20-50	20-50	20-50	20-50	74	

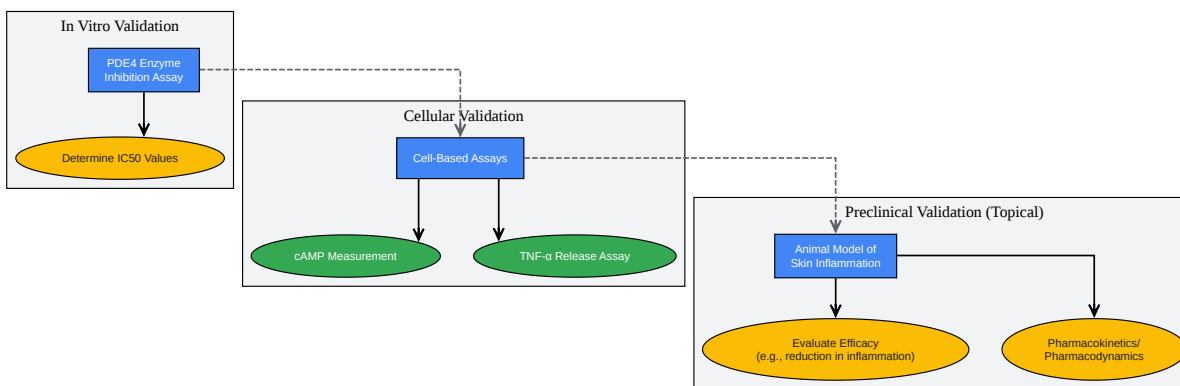
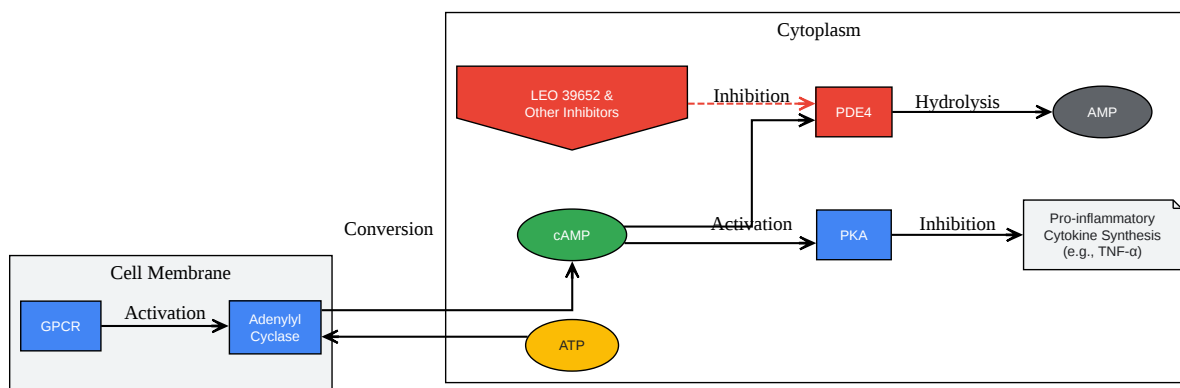
Note: A lower IC50 value indicates greater potency.

## Table 2: Cellular Activity of PDE4 Inhibitors

Compound	Cellular Assay	IC50 (nM)	Reference
LEO 39652	TNF- $\alpha$ release inhibition (human PBMCs)	6.0	
Apremilast	TNF- $\alpha$ release inhibition (human PBMCs)	110	
Apremilast	TNF- $\alpha$ release inhibition (LPS-stimulated Raw 264.7 cells)	104	

## Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.



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